1-tert-butyl-1,2-dihydro-3H-indazol-3-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
1-tert-butyl-2H-indazol-3-one |
InChI |
InChI=1S/C11H14N2O/c1-11(2,3)13-9-7-5-4-6-8(9)10(14)12-13/h4-7H,1-3H3,(H,12,14) |
InChI Key |
NKFKRFNLZCQINV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C2=CC=CC=C2C(=O)N1 |
Origin of Product |
United States |
Contemporary Synthetic Methodologies for 1 Tert Butyl 1,2 Dihydro 3h Indazol 3 One and Its Substituted Analogs
Advanced Cyclization Strategies for the 1,2-Dihydro-3H-indazol-3-one Nucleus
Photochemical Generation of Reactive Intermediates for 1,2-Dihydro-3H-indazol-3-one Construction
A mild and efficient method for the synthesis of 1,2-dihydro-3H-indazol-3-ones involves the in situ photochemical generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols. nih.govucdavis.eduacs.orgorganic-chemistry.org This approach avoids the harsh conditions and isolation steps associated with previous methods of generating this reactive intermediate. nih.govacs.org The reaction is typically carried out in an aqueous solvent at room temperature, using a photoreactor with broad emission above 365 nm. nih.govacs.org
The proposed mechanism begins with the photochemical generation of an aci-nitro intermediate from the o-nitrobenzyl alcohol. nih.gov This intermediate undergoes a 6π electrocyclization to form an N-hydroxy anthranil (B1196931) species, which then fragments and loses water to yield o-nitrosobenzaldehyde. nih.gov The primary amine then condenses with the o-nitrosobenzaldehyde, leading to the indazolone ring through cyclization, dehydration, and tautomerization steps. nih.gov This photochemical method has been successfully applied to synthesize a variety of 2-substituted indazolones, including 2-(tert-butyl)-1,2-dihydro-3H-indazol-3-one, with yields often exceeding 70%. nih.gov
Table 1: Examples of Photochemically Synthesized 2-Substituted 1,2-Dihydro-3H-indazol-3-ones nih.gov
| Amine Reactant | Product | Yield (%) |
| tert-Butylamine | 2-(tert-Butyl)-1,2-dihydro-3H-indazol-3-one | 74 |
| Cyclopentylamine | 2-Cyclopentyl-1,2-dihydro-3H-indazol-3-one | 74 |
| Benzylamine | 2-Benzyl-1,2-dihydro-3H-indazol-3-one | 69 |
| (1-Phenylethyl)amine | 2-(1-Phenylethyl)-1,2-dihydro-3H-indazol-3-one | 56 |
| Allylamine | 2-Allyl-1,2-dihydro-3H-indazol-3-one | 63 |
| Propargylamine | 2-Propargyl-1,2-dihydro-3H-indazol-3-one | 60 |
Reaction conditions: o-nitrobenzyl alcohol (0.5 mmol), primary amine (2.5 mmol), PBS solution (6.5 mL), 24 h irradiation.
Copper(I)-Catalyzed One-Pot Synthesis of Dihydroindazoles
Copper(I)-mediated one-pot synthesis has emerged as a valuable method for constructing 2,3-dihydro-1H-indazole heterocycles. nih.gov This approach offers moderate to good yields (55%–72%) and is a significant improvement over two-step reaction sequences. nih.gov The reaction is tolerant of various functional groups on the aromatic ring. nih.gov
The synthesis typically involves the Ullman-type coupling of a protected hydrazine (B178648), such as di-tert-butyl hydrazodiformate, with an o-halobenzyl halide in the presence of a copper(I) iodide (CuI) catalyst, a ligand like 1,10-phenanthroline, and a base such as cesium carbonate (Cs2CO3) in a solvent like N,N-dimethylformamide (DMF). nih.gov The reaction proceeds via an initial N-alkylation of the hydrazine followed by an intramolecular copper-catalyzed N-arylation to form the dihydroindazole ring. nih.gov
Table 2: Copper(I)-Catalyzed One-Pot Synthesis of Substituted 1,2-Di-tert-butyl 1H-indazole-1,2-(3H)-dicarboxylates nih.gov
| Starting Material | Product | Yield (%) |
| 2-Iodobenzyl bromide | 1,2-Di-tert-butyl 1H-indazole-1,2-(3H)-dicarboxylate | 60 |
| 2-Iodo-5-methylbenzyl bromide | 1,2-Di-tert-butyl 5-methyl-1H-indazole-1,2-(3H)-dicarboxylate | 60 |
| 2-Iodo-5-methoxybenzyl bromide | 1,2-Di-tert-butyl 5-methoxy-1H-indazole-1,2-(3H)-dicarboxylate | Not specified |
Intramolecular Friedel-Crafts Cyclization Pathways in Indazolone Synthesis
Intramolecular Friedel-Crafts reactions provide a powerful tool for the synthesis of cyclic compounds, including the indazolone core. organic-chemistry.orgbeilstein-journals.org This method can be applied to form the five-membered ring of the indazolone system. One approach involves the use of masked N-isocyanate precursors which undergo Friedel-Crafts cyclization. organic-chemistry.org The synthesis of the necessary substrates can be facilitated by a copper-catalyzed arylation of phenyl carbazates. organic-chemistry.org
While direct Friedel-Crafts cyclization to form indazolones is a specific application, the broader utility of this reaction for creating cyclic frameworks is well-established. orgsyn.orgmasterorganicchemistry.com The reaction typically employs a Lewis acid or Brønsted acid catalyst to promote the intramolecular electrophilic aromatic substitution. orgsyn.org For instance, indium(III) salts have been shown to be highly effective catalysts for the intramolecular Friedel-Crafts reaction of allylic bromides and arenes. nih.gov
Base-Mediated Transformations Involving o-Nitrobenzyl Alcohols to Form Indazolones
A one-step synthesis of 2-substituted indazolones can be achieved through a base-mediated reaction of o-nitrobenzyl alcohols and primary amines. organic-chemistry.orgacs.orgescholarship.orgnih.gov This method relies on the in situ conversion of the o-nitrobenzyl alcohol to o-nitrosobenzaldehyde, which then condenses with the primary amine. organic-chemistry.orgacs.org A key advantage of this approach is the use of readily available and safer starting materials compared to methods that use hazardous hydrazines. organic-chemistry.org
The reaction is typically carried out under strongly basic conditions, for example, using 20 equivalents of potassium hydroxide (B78521) (KOH) in a solvent mixture of isopropanol (B130326) and water at 100°C. organic-chemistry.org The choice of solvent is crucial; the steric hindrance from isopropanol helps to favor the formation of the indazolone over the 2H-indazole by-product. organic-chemistry.org This method is scalable and tolerates a range of substrates, with reported yields up to 89%. organic-chemistry.org However, yields may be lower with electron-donating groups on the aromatic ring, and the reaction may not be successful with anilines or certain benzylic amines due to side reactions. organic-chemistry.org
Reductive N-N Bond Formation Protocols for Substituted Indazolones
An alternative strategy for the synthesis of 2-substituted indazolones involves reductive N-N bond formation. One such method utilizes bis(pinacolato)diboron (B136004) (B2(OH)4) to mediate the reductive coupling. organic-chemistry.org This approach is notable for its mild reaction conditions and the absence of a metal catalyst. organic-chemistry.org It demonstrates broad applicability for both aliphatic and aromatic amines. organic-chemistry.org
Another approach to N-N bond formation involves the I2/KI-mediated oxidative cyclization of N-aryl amidines to produce fused 1,2,4-triazoles, which shares the core principle of forming a nitrogen-nitrogen bond in a heterocyclic system. nih.gov While not directly applied to indazolone synthesis in the provided context, it represents a relevant strategy in heterocyclic chemistry.
Regioselective N-Alkylation and N-Substitution Approaches for 1-tert-butyl-1,2-dihydro-3H-indazol-3-one
The direct alkylation of the 1H-indazole scaffold often leads to a mixture of N-1 and N-2 substituted products, making regioselective synthesis challenging but crucial for accessing specific isomers. nih.govbeilstein-journals.orgd-nb.info The regioselectivity is influenced by steric and electronic effects of substituents on the indazole ring and the nature of the alkylating agent and reaction conditions. nih.govd-nb.info
For the synthesis of N-1 alkylindazoles, a combination of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide has proven to be a promising system. d-nb.info High N-1 regioselectivity (>99%) has been observed for indazoles with C-3 substituents like carboxymethyl, tert-butyl, and carboxamide. d-nb.info Conversely, excellent N-2 regioselectivity can be achieved with electron-withdrawing groups at the C-7 position, such as nitro or carboxylate groups. d-nb.info
Triflic acid (TfOH) has been used to catalyze the highly regioselective N-2 alkylation of indazoles with diazo compounds, providing N-2 alkylated products in good to excellent yields with high regioselectivity (N2/N1 up to 100/0). rsc.org This metal-free system tolerates a wide range of functional groups. rsc.org
The synthesis of this compound specifically would likely involve the alkylation of the 1,2-dihydro-3H-indazol-3-one precursor. Based on the general principles of indazole alkylation, achieving high regioselectivity for the N-1 position to introduce the tert-butyl group would be the primary challenge. The choice of base, solvent, and alkylating agent (e.g., tert-butyl bromide or a related electrophile) would be critical. The steric bulk of the tert-butyl group might favor N-1 substitution under certain conditions.
Synthetic Pathways for N-Diversification of Indazolone Scaffolds
The diversification of the indazolone scaffold through the introduction of various substituents at the nitrogen atoms is a key strategy in medicinal chemistry to modulate biological activity. A range of synthetic methods has been developed for the N-alkylation and N-arylation of indazolones.
The regioselectivity of N-alkylation is highly dependent on the reaction conditions. For instance, Mitsunobu conditions, employing a phosphine (B1218219) and an azodicarboxylate, have been shown to favor the formation of the N2-alkylated product. beilstein-journals.org In contrast, as mentioned previously, the use of sodium hydride in THF tends to favor N1-alkylation, especially with sterically demanding substituents at C3. beilstein-journals.org
Transition metal-catalyzed cross-coupling reactions are powerful tools for the N-arylation of indazolones. Both palladium and copper catalysts have been effectively utilized for this transformation. For example, palladium-catalyzed N-arylation of indoles with aryl halides has been well-established and these conditions can often be adapted for indazolones.
Table 2: Examples of N-Diversification of Indazolone Scaffolds
| Reaction Type | Catalyst/Reagent | Electrophile | Product Type | Reference |
| N-Alkylation | NaH / THF | Alkyl Bromide | N1-Alkylindazolone | beilstein-journals.org |
| N-Alkylation | Mitsunobu (DEAD, PPh₃) | Alcohol | N2-Alkylindazolone | beilstein-journals.org |
Functionalization and Derivatization Techniques on the Indazolone Core Structure
Beyond N-diversification, the functionalization of the carbocyclic ring and the C3 position of the indazolone core provides further avenues for structural modification and the development of novel derivatives.
Transition Metal-Catalyzed Cross-Coupling and Functionalization of Indazolones
Transition metal-catalyzed reactions, particularly those involving palladium and rhodium, have emerged as powerful methods for the direct C-H functionalization of heterocyclic compounds, including indazoles. These reactions allow for the introduction of aryl, alkyl, and other functional groups onto the indazolone core with high efficiency and selectivity.
Palladium-catalyzed direct C-H arylation is a widely used method for the formation of C-C bonds. While often applied to indoles, these methodologies can be extended to indazolones. The regioselectivity of these reactions can often be controlled by the choice of directing groups or the inherent reactivity of the C-H bonds within the substrate.
Rhodium-catalyzed C-H activation and annulation reactions have also been developed for the synthesis of complex fused indazole derivatives. These methods often proceed with high atom economy and can generate significant molecular complexity in a single step.
Oxidative Sulfonylation Protocols for N-Sulfonylated Indazolones.organic-chemistry.org
N-Sulfonylated indazolones are an important class of compounds with potential biological activities. A contemporary and efficient method for their synthesis involves the oxo-sulfonylation of 2H-indazoles. organic-chemistry.org This protocol utilizes a sulfinic acid as the sulfonylating agent in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant under ambient air. organic-chemistry.org
The reaction proceeds under mild, metal-free conditions and demonstrates a broad substrate scope, tolerating various substituents on both the 2H-indazole and the sulfinic acid. organic-chemistry.org This method provides a direct route to structurally diverse 1-sulfonylindazol-3(2H)-one derivatives in good yields. organic-chemistry.org Mechanistic studies suggest that the reaction proceeds through a radical pathway. organic-chemistry.org
Table 3: Oxidative Sulfonylation of 2H-Indazoles organic-chemistry.org
| 2H-Indazole Substrate | Sulfinic Acid | Yield (%) |
| 2-Phenyl-2H-indazole | 4-Methylbenzenesulfinic acid | 81 |
| 2-(4-Methoxyphenyl)-2H-indazole | 4-Methylbenzenesulfinic acid | 78 |
| 2-(4-Chlorophenyl)-2H-indazole | 4-Methylbenzenesulfinic acid | 84 |
| 2-Phenyl-2H-indazole | Benzenesulfinic acid | 75 |
Spectroscopic and Crystallographic Elucidation of Indazolone Structure and Tautomerism
Investigations into Tautomeric Equilibria of 1,2-Dihydro-3H-indazol-3-ones
Indazolones are capable of existing in multiple tautomeric forms, and the position of this equilibrium is a critical aspect of their structure. The primary tautomeric considerations are the oxo/hydroxy equilibrium and the differentiation between annular 1H- and 2H-tautomers.
The most significant tautomerism in the indazolone scaffold is the prototropic equilibrium between the oxo (keto) form and the hydroxy (enol) form. For the parent compound, this involves the 1,2-dihydro-3H-indazol-3-one (the keto tautomer, 1a ) and the 1H-indazol-3-ol (the hydroxy or enol tautomer, 1b ). researchgate.net
Studies on the parent indazolin-3-one have demonstrated that while the keto form may be present in the solid state, the hydroxy tautomer often predominates in solution. researchgate.net This equilibrium is crucial as the two forms have different patterns of hydrogen bonding, aromaticity, and reactivity. For N-substituted derivatives, the nature and position of the substituent can significantly influence which tautomeric form is more stable. In the case of 1-tert-butyl-1,2-dihydro-3H-indazol-3-one, the tert-butyl group at the N1 position fixes the pyrazole (B372694) ring's substitution pattern, making the relevant equilibrium between the N1-substituted keto form and its corresponding N1-substituted hydroxy tautomer.
Indazole itself can exist as two primary annular tautomers: the 1H-indazole and the 2H-indazole. researchgate.net The 1H-indazole, which possesses a benzenoid structure, is generally the thermodynamically more stable and predominant form compared to the 2H-indazole, which has a quinoid structure. researchgate.net
While N-substitution, as in this compound, prevents annular tautomerism by fixing the substituent at a specific nitrogen atom, the principles of 1H and 2H stability are relevant for understanding the parent system and other derivatives. Research has shown that the typically less stable 2H tautomers can be stabilized and even become the predominant form in specific molecular contexts, for instance, through the formation of strong intra- or intermolecular hydrogen bonds. figshare.com
The solvent plays a pivotal role in determining the position of the tautomeric equilibrium. mdpi.com The polarity, hydrogen-bonding capability, and specific interactions of the solvent with the solute can stabilize one tautomer over another.
For the parent indazolin-3-one, a stark contrast is observed between the solid state and solution. X-ray crystallography identified the keto tautomer (1,2-dihydro-3H-indazol-3-one) in the crystalline form, whereas in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), the hydroxy tautomer (1H-indazol-3-ol) is the major species, accounting for approximately 85% of the mixture. researchgate.net This shift highlights the solvent's ability to influence the equilibrium. Similarly, studies on other indazole derivatives show that in less polar solvents like chloroform (B151607) (CDCl₃) or dichloromethane (B109758) (CD₂Cl₂), tautomers stabilized by intramolecular hydrogen bonds may be favored, while polar solvents can disrupt these bonds and promote the formation of other tautomeric forms. figshare.com The specific effect of the solvent is also dictated by the accessibility of proton donor/acceptor sites within the tautomers. mdpi.com
Polymorphism and Crystalline State Structural Characterization of Indazolone Derivatives
Polymorphism, the ability of a compound to exist in more than one crystalline form, has been reported for the parent indazolin-3-one. researchgate.net Different polymorphs can exhibit distinct physical properties, and in the case of tautomeric compounds, they can sometimes correspond to different tautomers being "trapped" in the solid state. For example, two different tautomeric polymorphs, one a 1H tautomer and the other a 2H tautomer, have been crystallized from a single compound, 2-[(2H-indazol-3-yl)methylene]-2,3-dihydro-1H-inden-1-one. figshare.com
The structural characterization of these crystalline forms is achieved primarily through single-crystal X-ray diffraction, which provides definitive information on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. Solid-state NMR, particularly Cross-Polarization Magic-Angle Spinning (CPMAS) NMR, is also a powerful tool for studying polymorphism, as different crystal packing environments lead to distinct NMR signals. researchgate.netmdpi.com
Advanced Spectroscopic Methodologies for Structural Assignment
A combination of advanced spectroscopic techniques, especially multi-nuclear Nuclear Magnetic Resonance (NMR), is essential for the unambiguous structural assignment of indazolones and the characterization of their tautomeric forms in both solution and the solid state.
NMR spectroscopy is the most powerful tool for elucidating the structure of indazolones in solution.
¹H and ¹³C NMR: These techniques provide fundamental information about the carbon-hydrogen framework of the molecule. Chemical shifts are highly sensitive to the electronic environment of the nuclei. For instance, the chemical shifts of the aromatic protons and carbons can help differentiate between the benzenoid structure of a 1H-tautomer and the quinoid structure of a 2H-tautomer. figshare.com While specific data for this compound is not readily available in the cited literature, data for the isomeric 2-tert-butyl-1,2-dihydro-3H-indazol-3-one provides a reference for the expected chemical shifts in this class of compounds. nih.gov
| Nucleus | Chemical Shift (δ) in ppm |
| ¹H NMR | 7.74 (d), 7.45 (t), 7.30 (s), 7.22–7.09 (m), 1.63 (s, 9H) |
| ¹³C NMR | 163.9, 146.7, 131.5, 123.5, 122.3, 121.0, 112.3, 58.4, 27.5 |
| Data for 2-tert-butyl-1,2-dihydro-3H-indazol-3-one in CDCl₃. nih.gov |
¹⁵N NMR: Nitrogen chemical shifts are particularly diagnostic for determining tautomeric forms in nitrogen-containing heterocycles. nih.gov The hybridization state and chemical environment of the nitrogen atoms change significantly between the keto (amide-like) and hydroxy (imine-like) tautomers, as well as between 1H- and 2H-annular tautomers. This results in large differences in ¹⁵N chemical shifts, making it a definitive method for identifying the predominant tautomer in solution and the solid state. researchgate.netmdpi.com
¹³C CPMAS NMR: Solid-state NMR is crucial for studying the structure of compounds in their crystalline form and can provide a bridge between crystallographic data and solution-state behavior. researchgate.net ¹³C CPMAS experiments can distinguish between different polymorphs, as the chemical shifts are sensitive to the crystal packing and molecular conformation. mdpi.com For the parent indazolin-3-one, ¹³C CPMAS was used to confirm that the keto tautomer is the form present in the solid state, complementing the X-ray diffraction data. researchgate.net
By combining these multi-nuclear NMR approaches in both solution and solid phases, a comprehensive and unambiguous picture of the structure and tautomeric behavior of this compound and related indazolones can be achieved.
X-ray Crystallography for Definitive Molecular Geometry and Conformation
X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique provides precise measurements of bond lengths, bond angles, and dihedral angles, which together define the molecule's geometry and conformation.
For the specific compound This compound , a thorough review of scientific literature and crystallographic databases did not yield a publicly available crystal structure. Therefore, specific experimental data on its molecular geometry and conformation, such as bond lengths, bond angles, and crystal packing information, are not available at this time.
While crystallographic data for related indazolone structures exist, such as for the parent 1,2-dihydro-3H-indazol-3-one and its derivatives, extrapolation of these findings to the 1-tert-butyl substituted compound would be speculative without direct experimental evidence. The presence of the bulky tert-butyl group at the N1 position is expected to significantly influence the planarity of the indazolone ring system and dictate the intermolecular interactions in the solid state. However, without a determined crystal structure, these effects remain theoretical.
Table 1: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| Unit Cell Dimensions | Data not available |
| Bond Lengths (Å) | Data not available |
| Bond Angles (°) | Data not available |
| Dihedral Angles (°) | Data not available |
As of the latest literature search, specific crystallographic data for this compound has not been reported.
High-Resolution Mass Spectrometry for Elemental Compositional Analysis
High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the elemental formula of a compound with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to a high degree of decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
For This compound , with a chemical formula of C₁₁H₁₄N₂O, the theoretical exact mass can be calculated. This value is essential for confirming the identity of the compound in a sample. While HRMS is a standard characterization technique, specific experimental data for this compound, including the measured exact mass and the mass error in parts per million (ppm), are not available in the reviewed scientific literature.
A study on the isomeric compound, 2-tert-butyl-1,2-dihydro-3H-indazol-3-one, reported HRMS data, which underscores the routine application of this technique for the characterization of such derivatives. nih.gov However, due to the strict focus on the 1-tert-butyl isomer, this data is not presented here. The lack of published HRMS data for the target compound prevents a direct comparison between the theoretical and experimental values.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₂O |
| Theoretical Exact Mass [M+H]⁺ | 191.1179 u |
| Measured Exact Mass [M+H]⁺ | Data not available |
| Mass Error (ppm) | Data not available |
Experimental high-resolution mass spectrometry data for this compound is not available in the public domain based on the conducted literature search.
Quantum Chemical and Computational Studies on 1 Tert Butyl 1,2 Dihydro 3h Indazol 3 One Systems
Density Functional Theory (DFT) Calculations for Molecular Geometry and Energetic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the geometric and electronic properties of molecules with high accuracy. For the 1-tert-butyl-1,2-dihydro-3H-indazol-3-one system, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine the ground-state optimized geometry. researchgate.net
These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. In the parent indazolin-3-one, the structure is found to be nearly planar. researchgate.net The introduction of the bulky tert-butyl group at the N1 position induces slight geometric distortions due to steric hindrance. The energetic properties, including total energy, zero-point vibrational energy (ZPVE), and dipole moment, are also computed. These values are fundamental for assessing the molecule's stability and intermolecular interactions. Computational studies on related nitro-substituted indazolinones have shown that the calculated geometric parameters are in good agreement with experimental data from X-ray crystallography. researchgate.neteurjchem.com
Table 1: Representative Calculated Geometric Parameters for Indazolone Core Note: This table is illustrative, based on typical DFT results for related heterocyclic systems. Exact values for the title compound would require specific calculations.
| Parameter | Typical Calculated Value |
|---|---|
| N1-N2 Bond Length (Å) | 1.39 |
| N2-C3 Bond Length (Å) | 1.37 |
| C3=O Bond Length (Å) | 1.23 |
| N1-C7a Bond Length (Å) | 1.38 |
| N1-N2-C3 Bond Angle (°) | 109.5 |
| N2-C3-C3a Bond Angle (°) | 106.0 |
Analysis of Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbitals (FMO)
The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov For this compound, the MESP surface would show a region of high negative potential (typically colored red) around the carbonyl oxygen (C3=O), indicating its role as a primary site for electrophilic attack or hydrogen bonding. nih.gov Regions of positive potential (blue) are generally found around the hydrogen atoms of the benzene (B151609) ring and the tert-butyl group.
Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. eurjchem.com In the indazolone system, the HOMO is typically distributed over the fused benzene and pyrazole (B372694) rings, while the LUMO is often localized on the pyrazolone (B3327878) ring, including the C=O bond. The HOMO-LUMO gap for a similar tert-butyl-containing biphenyl (B1667301) system was calculated to be 3.97 eV, indicating a stable but reactive molecule. eurjchem.com
Table 2: Calculated Frontier Molecular Orbital Energies Note: The values presented are representative for similar heterocyclic systems.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -6.5 | Electron-donating ability |
| LUMO | -2.0 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.5 | Indicator of chemical reactivity |
Gauge-Including Atomic Orbital (GIAO) Computations for Accurate NMR Chemical Shift Prediction
The Gauge-Including Atomic Orbital (GIAO) method is a reliable computational approach for predicting the NMR chemical shifts (δ) of molecules. taylorfrancis.com This method involves calculating the magnetic shielding tensors for each nucleus within the DFT framework. researchgate.net For molecules like this compound, GIAO calculations are instrumental in assigning the signals in experimental 1H and 13C NMR spectra and confirming the chemical structure. taylorfrancis.comresearchgate.net
Studies on the parent indazolin-3-one have demonstrated that GIAO calculations (e.g., at the GIAO/B3LYP/6-311++G(d,p) level) can accurately reproduce experimental chemical shifts, helping to resolve structural ambiguities, such as identifying the predominant tautomer in solution. researchgate.net By comparing the calculated shifts for the 1-tert-butyl derivative with experimental data, researchers can validate the molecular structure and assess the electronic effects of the tert-butyl substituent on the indazolone core.
Table 3: Comparison of Experimental and GIAO-Calculated 13C NMR Chemical Shifts for the Parent Indazolin-3-one Source: Based on data for the parent compound, which serves as a model for substituted derivatives. researchgate.net
| Carbon Atom | Experimental δ (ppm) in DMSO-d6 | Calculated δ (ppm) |
|---|---|---|
| C3 | 160.7 | 161.8 |
| C3a | 117.6 | 118.1 |
| C4 | 123.1 | 123.3 |
| C5 | 121.0 | 121.7 |
| C6 | 131.4 | 131.5 |
| C7 | 112.3 | 112.1 |
| C7a | 146.0 | 146.1 |
Theoretical Modeling of Tautomeric Stability and Interconversion Dynamics
Indazolin-3-one can exist in different tautomeric forms, primarily the 1,2-dihydro-3H-indazol-3-one (oxo) form and the 1H-indazol-3-ol (hydroxy) form. researchgate.net Theoretical calculations are essential for determining the relative stabilities of these tautomers. For the parent compound, computational studies have shown that the hydroxy tautomer (1H-indazol-3-ol) is generally more stable in solution, coexisting in equilibrium with the oxo form. researchgate.net
However, in this compound, the presence of the tert-butyl group at the N1 position effectively "locks" the molecule into the oxo tautomer. The substitution at N1 prevents the proton transfer necessary to form the corresponding hydroxy tautomer (3-hydroxy-1-tert-butyl-1H-indazole). Therefore, unlike the parent system, this compound is not expected to exhibit significant tautomerism under normal conditions. Computational models would predict a very high energy barrier for any potential interconversion pathway, confirming the stability of the single oxo form.
Table 4: Calculated Relative Energies of Parent Indazolin-3-one Tautomers Source: Based on findings for the unsubstituted system. researchgate.net
| Tautomer | Structure | Relative Energy (kcal/mol) | Predominance |
|---|---|---|---|
| 1,2-dihydro-3H-indazol-3-one (oxo) | NH-NH-C=O | ~1.0 - 2.0 | Solid State / Minor in Solution |
| 1H-indazol-3-ol (hydroxy) | N=N-C-OH | 0.0 | Major in Solution |
Computational Exploration of Conformational Landscapes and Steric Effects of the tert-Butyl Group
The tert-butyl group is known for imposing significant steric hindrance and restricting conformational freedom in molecules. chemrxiv.org In this compound, this group plays a critical role in defining the molecule's three-dimensional shape and conformational landscape.
Mechanistic Investigations of Reactions Involving Indazolone Derivatives
Elucidation of Reaction Mechanisms for Indazolone Ring Formation
The formation of the indazolone ring can be achieved through various synthetic strategies, with photochemical methods offering a mild and efficient route. One well-studied mechanism involves the in situ generation of a key intermediate, o-nitrosobenzaldehyde, from o-nitrobenzyl alcohols. organic-chemistry.orgnih.govescholarship.orgucdavis.edu
A proposed mechanistic pathway for the photochemical synthesis of 2-substituted indazolones, including 1-tert-butyl-1,2-dihydro-3H-indazol-3-one, begins with the irradiation of an o-nitrobenzyl alcohol. nih.gov This process generates an aci-nitro intermediate, which then undergoes a 6π-electrocyclization to form an N-hydroxy anthranil (B1196931) species. Subsequent ring fragmentation and loss of a water molecule lead to the formation of o-nitrosobenzaldehyde. nih.gov The primary amine, in this case, tert-butylamine, then condenses with the o-nitrosobenzaldehyde at either the nitroso or the aldehyde group. nih.gov Both condensation pathways can ultimately lead to the formation of the indazolone ring through a series of cyclization, dehydration, and tautomerization steps. nih.gov
Another approach to indazolone synthesis involves a base-mediated in situ conversion of o-nitrobenzyl alcohol to o-nitrosobenzaldehyde. escholarship.orgnih.gov This method has been shown to be scalable and effective for producing various 2-substituted indazolones. nih.gov The reaction's success is dependent on modulating the reactivity of the in situ generated o-nitrosobenzaldehyde to favor indazolone formation over other potential products like 2H-indazoles. escholarship.orgnih.gov The steric and electronic properties of the primary amine play a crucial role in directing the reaction toward the desired indazolone product. nih.gov
The table below summarizes key intermediates and reaction types involved in the formation of the indazolone ring.
| Intermediate/Reaction Type | Description |
| o-Nitrosobenzaldehyde | A key reactive intermediate generated in situ from o-nitrobenzyl alcohols. organic-chemistry.orgnih.govescholarship.org |
| aci-Nitro intermediate | Formed upon photochemical excitation of o-nitrobenzyl alcohol. nih.gov |
| N-Hydroxy anthranil | A cyclic intermediate resulting from the electrocyclization of the aci-nitro species. nih.gov |
| Condensation | Reaction of the primary amine with o-nitrosobenzaldehyde. nih.gov |
| Cyclization/Dehydration | Subsequent steps following condensation to form the final indazolone ring. nih.gov |
Role of Indazolone-Based Ligands in Catalytic Organic Transformations
Indazolone derivatives have emerged as promising ligands in homogeneous catalysis, particularly in palladium-catalyzed reactions. Their structural features allow for fine-tuning of the electronic and steric properties of the resulting metal complexes, influencing their catalytic activity and selectivity.
The design of effective ligands is crucial for the development of practical and efficient catalytic systems. nih.gov In the context of Pd(II)-catalyzed oxidation reactions, such as the Wacker-type oxidation of olefins, ligands based on the indazole framework have demonstrated significant potential. organic-chemistry.org For instance, a 2-(1H-indazol-1-yl)quinoline ligand has been successfully employed in the Pd(II)-catalyzed selective oxidation of olefins to methyl ketones using tert-butyl hydroperoxide (TBHP) as the oxidant. organic-chemistry.org
The performance of these indazolone-based ligands is influenced by several factors, including the nature of the substituents on the indazolone core and the coordinating atoms. The electronic asymmetry in some ligand designs is thought to be a key factor in their catalytic efficiency. nih.gov The choice of solvent and oxidant also plays a significant role in the outcome of the reaction. For example, in the presence of acetic anhydride, the aforementioned Pd(II)-catalyzed system can be diverted to produce α-acetoxyacetone products instead of methyl ketones. organic-chemistry.org
The table below presents data on the performance of an indazolone-based ligand in a Pd(II)-catalyzed oxidation reaction.
Table 1: Performance of a 2-(1H-Indazol-1-yl)quinoline Ligand in Pd(II)-Catalyzed Wacker-Type Oxidation
| Substrate | Product | Oxidant | Solvent | Yield (%) |
|---|---|---|---|---|
| 1-Octene | 2-Octanone | TBHP | MeCN | 95 |
| Styrene | Acetophenone | TBHP | MeCN | 92 |
| 1-Dodecene | 2-Dodecanone | TBHP | EtOH | 96 |
Data compiled from a study on Pd(II)-catalyzed selective oxidation of olefins. organic-chemistry.org
Understanding the mechanistic pathways of catalytic reactions mediated by indazolone complexes is essential for optimizing reaction conditions and designing more efficient catalysts. In the case of the Pd(II)-catalyzed Wacker-type oxidation using a 2-(1H-indazol-1-yl)quinoline ligand, mechanistic studies, including isotope labeling and active-intermediate-capture experiments, have shed light on the reaction pathways. organic-chemistry.org
The proposed mechanism for the formation of methyl ketones involves the formation of an alkylperoxide intermediate, followed by a 1,2-hydride migration. organic-chemistry.org In contrast, the formation of α-acetoxyacetone products is believed to proceed through a palladium enolate intermediate. organic-chemistry.org The ability of the indazolone-based ligand to stabilize these different intermediates is key to the observed selectivity.
The general mechanism of the Wacker oxidation involves the coordination of the alkene to the Pd(II) center, followed by nucleophilic attack of water or another nucleophile. libretexts.orgorganic-chemistry.org In the case of the TBHP-mediated system with an indazolone ligand, the tert-butyl hydroperoxide acts as the nucleophile. The catalytic cycle is completed by the reoxidation of the resulting Pd(0) species. Mechanistic studies of similar Pd-catalyzed oxidations suggest that the rate-limiting step can be the C-N bond-forming step in amination reactions or the decomposition of the palladium intermediate. nih.gov The electronic properties of the ligand, which can be modulated by the indazolone scaffold, directly impact the energetics of these steps. nih.gov
Investigation of Intramolecular Cyclization Reaction Pathways
While the formation of the indazolone ring itself is a form of intramolecular cyclization, the subsequent intramolecular reactions of the pre-formed indazolone scaffold are less explored. However, related studies on the intramolecular cyclization of similar heterocyclic systems provide insights into potential reaction pathways.
For instance, the dearomative (3+2) cycloaddition of 2-nitrobenzofurans with para-quinamines has been shown to produce complex polycyclic frameworks. nih.gov This reaction proceeds via an initial intermolecular aza-Michael reaction, followed by an intramolecular Michael addition. nih.gov A similar strategy could potentially be applied to functionalized this compound derivatives, where a suitably positioned functional group on the tert-butyl substituent or the benzene (B151609) ring could undergo an intramolecular cyclization.
Another relevant example is the LiOtBu-promoted intramolecular 1,3-dipolar cycloaddition of 2′-alkynyl-biaryl-2-aldehyde N-tosylhydrazones to form dibenzo[e,g]indazoles. This reaction involves the in situ formation of a diazo intermediate which then undergoes an intramolecular cycloaddition. While this example leads to the formation of the indazole ring system, it highlights the potential for intramolecular cyclizations involving precursors that could be derived from this compound.
Further research is needed to explore the specific intramolecular cyclization pathways available to this compound and its derivatives. Such studies could lead to the development of novel polycyclic heterocyclic systems with potential applications in medicinal chemistry and materials science.
Principles of Structure Activity Relationship Sar and Medicinal Chemistry Lead Optimization Applied to Indazolones
Strategies for Chemical Space Exploration and Rational Library Design for Indazolone Analogs
The exploration of chemical space around the indazolone scaffold is essential for discovering analogs with improved therapeutic potential. This process involves the design and synthesis of compound libraries, which are collections of structurally related molecules. nih.govresearchgate.net The goal is to systematically probe the effects of various substituents at different positions on the indazolone core, thereby building a comprehensive understanding of the SAR. drugdesign.orgnih.gov
Rational library design strategies are employed to efficiently navigate the vast chemical space. nih.gov Rather than random synthesis, these strategies use existing knowledge of the biological target or known active ligands to create focused libraries. nih.govnih.gov For instance, if initial hits are identified from a high-throughput screen, subsequent libraries will be designed to explore variations around the core structure of those hits. nih.gov For indazolones, this could involve synthesizing a series of analogs with diverse substituents at key positions, such as the N1, C3, and various points on the fused benzene (B151609) ring. For example, in the development of pyrazolo[3,4-d]pyrimidine derivatives, a related heterocyclic system, libraries were created by systematically modifying substituents at the C4 and C6 positions to probe their effect on antitumor activity. acs.org
These libraries can be designed with several objectives:
To Enhance Potency: Introducing functional groups that can form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target receptor.
To Improve Selectivity: Modifying the structure to reduce binding to off-target proteins, thereby minimizing potential side effects.
To Optimize ADME Properties: Altering physicochemical properties like lipophilicity and polar surface area to improve absorption, distribution, metabolism, and excretion profiles. mdpi.com
Combinatorial chemistry techniques, often paired with high-throughput screening, allow for the rapid synthesis and evaluation of these indazolone libraries. researchgate.netresearchgate.net This approach accelerates the identification of key structural motifs and informs the next cycle of drug design. ajrconline.org
Rational Design Considerations for the tert-Butyl Group in Indazolone Scaffolds
While generally considered robust, the tert-butyl group is not metabolically inert and can be susceptible to oxidation by cytochrome P450 (CYP) enzymes. hyphadiscovery.comnih.gov This metabolism typically involves the hydroxylation of one of the methyl groups, which can lead to rapid clearance of the compound from the body. hyphadiscovery.compsu.edu For example, the drug Finasteride is known to be predominantly metabolized on its tert-butyl group. nih.gov
Medicinal chemists employ several strategies to enhance the metabolic stability of compounds containing a tert-butyl moiety:
Deuteration: Replacing the hydrogen atoms on the methyl groups with deuterium (B1214612) can strengthen the C-H bonds. Due to the kinetic isotope effect, this can slow the rate of CYP-mediated oxidation, thereby increasing the compound's half-life. cambridgemedchemconsulting.comresearchgate.net
Introduction of Fluorine: Substituting one or more hydrogen atoms with fluorine, a highly electronegative atom, can shield the molecule from oxidative metabolism by making the C-H bonds less susceptible to hydrogen abstraction. cambridgemedchemconsulting.com
Steric Hindrance: Introducing steric bulk near the metabolically labile site can physically block access for metabolic enzymes. psu.edu
Blocking Metabolically Active Sites: Introducing groups that are electronically deactivating near the tert-butyl group can reduce its susceptibility to oxidation.
These modifications must be carefully balanced, as they can also impact the compound's potency and other pharmacokinetic properties. psu.edu
Bioisosteric replacement is a key strategy in lead optimization where a functional group is exchanged for another with similar physical or chemical properties to enhance the compound's biological activity or ADME profile. patsnap.com For the tert-butyl group, several bioisosteres have been explored to overcome metabolic liabilities or to fine-tune molecular properties. enamine.net
The goal is to find a replacement that mimics the steric bulk of the tert-butyl group while offering improved metabolic stability or other desirable characteristics. enamine.net
Table 1: Bioisosteric Replacements for the tert-Butyl Group
| Bioisostere | Rationale for Replacement | Potential Advantages |
|---|---|---|
| Cyclopropyl/Cyclobutyl | Mimics the non-polar, bulky nature. enamine.net | Can alter vector positioning of attached groups and may offer different metabolic profiles. |
| Trimethylsilyl | Silicon is larger than carbon, but this can lead to a reduction in lipophilicity (LogP) without changing biological activity. cambridgemedchemconsulting.com | Improved physicochemical properties. cambridgemedchemconsulting.com |
| Trifluoromethylcyclopropyl | Removes the easily metabolized sp3 C-H bonds by replacing them with C-F bonds and increasing the s-character of remaining C-H bonds. nih.gov | Significantly increased metabolic stability both in vitro and in vivo. nih.gov |
| Trifluoromethyl oxetane | Acts as a tert-butyl isostere with different electronic properties. | Decreased lipophilicity and improved metabolic stability compared to the tert-butyl analog. cambridgemedchemconsulting.com |
Computational Tools in Indazolone Lead Optimization
Computational, or in silico, methods are indispensable in modern drug discovery for accelerating the hit-to-lead and lead optimization processes. patsnap.comresearchgate.net These tools allow researchers to predict the properties of molecules before they are synthesized, saving significant time and resources. nih.govvichemchemie.com
The failure of drug candidates due to poor pharmacokinetic properties (ADME) is a major cause of attrition in drug development. nih.govresearchgate.net In silico ADME models use a compound's chemical structure to predict its behavior in the body. nih.govbenthamscience.com
For a library of designed indazolone analogs, computational models can predict a range of properties:
Absorption: Parameters like water solubility, intestinal absorption, and permeability through Caco-2 cell monolayers are predicted. mdpi.com
Distribution: Predictions include plasma protein binding and blood-brain barrier penetration. nih.gov
Metabolism: Models can identify likely sites of metabolism on the molecule (e.g., predicting the vulnerability of a tert-butyl group) and predict inhibition of key CYP enzymes. mdpi.com
Excretion: Properties related to how the drug is cleared from the body are estimated. mdpi.com
These predictions allow chemists to filter out compounds with a high probability of poor ADME profiles early in the design phase, prioritizing the synthesis of candidates with more promising drug-like characteristics. mdpi.comvichemchemie.com
Table 2: Example of In Silico ADME Properties for a Hypothetical Indazolone Analog
| Property | Predicted Value | Interpretation |
|---|---|---|
| LogP (Lipophilicity) | 2.8 | Good balance for permeability and solubility. |
| TPSA (Topological Polar Surface Area) | 55 Ų | Likely good cell permeability. nih.gov |
| Human Intestinal Absorption | >90% | High probability of good oral absorption. nih.gov |
| Blood-Brain Barrier Permeation | No | Unlikely to cause CNS side effects. nih.gov |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this pathway. |
This table is illustrative and based on general principles.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govmdpi.com It is a cornerstone of structure-based drug design, allowing researchers to visualize and analyze the interactions between a potential drug molecule and its biological target at an atomic level. nih.govmdpi.com
In the context of optimizing indazolone leads, docking simulations serve several purposes:
Binding Mode Prediction: It helps to generate hypotheses about how compounds like 1-tert-butyl-1,2-dihydro-3H-indazol-3-one fit into the active site of a target protein. nih.govmdpi.com
SAR Rationalization: Docking can explain why certain structural modifications lead to increased or decreased activity. For example, it can show that a particular substituent forms a key hydrogen bond or that another causes a steric clash. nih.gov
Virtual Screening: Large libraries of virtual indazolone analogs can be docked into a target's binding site, and the results are ranked using scoring functions to prioritize which compounds to synthesize. researchgate.netmdpi.com
The process involves preparing the 3D structures of both the ligand (the indazolone analog) and the receptor. The docking algorithm then samples numerous possible binding poses and uses a scoring function to estimate the binding affinity for each pose. nih.govnih.gov The results, often visualized as a ligand-receptor complex, provide valuable insights that guide the rational design of more potent and selective inhibitors. mdpi.comucl.ac.uk
Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Optimization of Indazolone Series
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov The primary goal of QSAR in the context of the indazolone series is to develop mathematical models that can predict the activity of novel, unsynthesized analogs, thereby saving significant time and resources in drug discovery. nih.govnih.gov
In the study of indazolone derivatives and related scaffolds like indazoles, three-dimensional QSAR (3D-QSAR) has proven to be a particularly insightful methodology. nih.gov This approach considers the three-dimensional structure of the molecules and correlates properties with biological activity. nih.gov For instance, in studies on indazole derivatives as Hypoxia-inducible factor (HIF)-1α inhibitors, 3D-QSAR models were built using techniques such as Comparative Molecular Field Analysis (CoMFA). nih.govnih.gov These models generate steric and electrostatic contour maps that provide a clear visual framework for understanding structure-activity relationships. nih.gov
Steric Maps: These maps highlight regions where bulky substituents increase or decrease biological activity.
Electrostatic Maps: These maps indicate areas where positive or negative electrostatic potential is favorable or detrimental to activity.
The models are developed using statistical methods like Partial Least Squares (PLS) to establish a correlation between these 3D fields and the observed inhibitory potency. nih.gov The robustness of these models is confirmed through rigorous statistical validation. nih.gov By interpreting the contour maps, medicinal chemists can rationally design new indazolone derivatives with modifications predicted to enhance potency. nih.gov For example, if a map shows a region of positive electrostatic potential is favorable near a specific position on the indazolone ring, chemists would prioritize synthesizing derivatives with electron-withdrawing groups at that site.
Below is a table representing typical descriptors used in QSAR models for property optimization.
| Descriptor Type | Example Descriptor | Information Provided |
|---|---|---|
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Describes the lipophilicity and hydrophobicity of the molecule. |
| Geometrical | Molecular Surface Area | Represents the size and shape of the molecule. |
| Quantum Chemical | HOMO/LUMO Energies | Relates to the molecule's electronic properties and reactivity. |
| 3D-QSAR Fields | Steric and Electrostatic Fields (CoMFA) | Maps regions in 3D space where steric bulk or specific charges affect activity. nih.gov |
| Topological | Wiener Index | A numerical descriptor of molecular branching. |
Fragment-Based Design Methodologies for Indazolone Scaffold Development
Fragment-Based Drug Discovery (FBDD) is a powerful alternative to traditional high-throughput screening (HTS) for identifying and developing lead compounds. nih.gov This methodology begins by screening libraries of very small, low-molecular-weight molecules (typically <250-300 Da), known as fragments, for weak but efficient binding to a biological target. nih.govbiosolveit.deresearchgate.net The core principle is that these fragments, despite their low affinity, often form high-quality, energetically favorable interactions with the target protein. biosolveit.de
The development of indazolone-based compounds can be significantly accelerated using FBDD. The process typically involves:
Fragment Screening: A library of fragments is screened against the target protein using sensitive biophysical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography to identify binders. longdom.org
Hit Validation and Characterization: The binding of fragment hits is confirmed and prioritized based on metrics like ligand efficiency (LE), which relates binding affinity to the size of the molecule. nih.gov
Fragment Evolution: Once a high-quality fragment hit, such as an indazolone or aminoindazole core, is identified, it is elaborated into a more potent, lead-like molecule. nih.gov This can be achieved through two primary strategies:
Fragment Growing: The bound fragment is extended by adding new functional groups to engage with adjacent pockets on the protein surface, thereby improving affinity and selectivity. biosolveit.de
Fragment Linking: Two or more fragments that bind to nearby sites on the target are connected with a chemical linker to create a single, high-affinity molecule. biosolveit.de
A successful application of this approach was the discovery of potent aminoindazole inhibitors of phosphoinositide-dependent kinase-1 (PDK1). nih.gov In this case, fragment screening identified an aminoindazole hit which, through crystallographic analysis and optimization, was evolved into a potent and highly ligand-efficient inhibitor. nih.gov This case study demonstrates the power of FBDD to develop novel leads based on the indazole scaffold.
The following table compares the FBDD approach with traditional High-Throughput Screening (HTS).
| Feature | Fragment-Based Drug Discovery (FBDD) | High-Throughput Screening (HTS) |
|---|---|---|
| Starting Points | Low molecular weight fragments (120-300 Da). researchgate.net | Larger, more complex "drug-like" molecules (>350 Da). |
| Binding Affinity | Weak (micromolar to millimolar range). | Potent (nanomolar to low micromolar range). |
| Library Size | Smaller, more focused libraries (hundreds to thousands). nih.gov | Very large libraries (hundreds of thousands to millions). |
| Hit Rate | Higher, due to smaller size and complexity of molecules. nih.gov | Lower. |
| Lead Optimization | Systematic growth of fragments into leads with high ligand efficiency. nih.gov | Often requires deconstruction of complex hits to improve properties. |
Methodologies for Systematic Assessment of SAR Progression in Indazolone Research
Application of SAR Matrix Data Structures for Diagnostic Analysis
A primary tool for the diagnostic analysis of SAR is the SAR matrix, also known as an R-group table. This data structure provides a clear and systematic way to organize and visualize how changes to different parts of a molecule affect its biological activity. nih.gov In the context of indazolone research, a project would typically define a core scaffold (e.g., this compound) and systematically synthesize and test analogs where substituents at various positions (R¹, R², etc.) are modified.
The SAR matrix organizes compounds by placing the common scaffold at the center and listing the different substituents for each position in the rows and columns. This allows medicinal chemists to rapidly perform a diagnostic analysis by comparing activities across rows and down columns. nih.gov For example, by keeping the substituent at R¹ constant and varying the groups at R², one can isolate the effect of the R² position on activity. This systematic approach helps to:
Identify key "hotspots" on the scaffold where modifications have the largest impact on potency.
Recognize "activity cliffs," where a very small structural change leads to a dramatic loss or gain in activity. oncodesign-services.com
Understand the combined effects of multiple substitutions.
Guide the design of the next generation of compounds by combining favorable substituents. oncodesign-services.com
Below is an interactive example of an SAR matrix for a hypothetical series of indazolone derivatives.
| R¹ Substituent | R² Substituent | |||
|---|---|---|---|---|
| -H | -F | -Cl | -CH₃ | |
| -H | 580 | 320 | 250 | 610 |
| -OCH₃ | 150 | 85 | 70 | 165 |
| -CF₃ | 95 | 40 | 25 | 110 |
| -Phenyl | 210 | 130 | 98 | 240 |
From this matrix, one can quickly deduce that a -CF₃ group at R¹ and a -Cl group at R² provide the highest potency (IC₅₀ = 25 nM).
Future Perspectives and Emerging Research Trajectories in 1 Tert Butyl 1,2 Dihydro 3h Indazol 3 One Chemistry
Innovations in Green and Sustainable Synthetic Routes for Indazolones
The pharmaceutical and chemical industries are under increasing pressure to adopt more environmentally friendly practices. frontiersin.org In response, a significant research effort is being directed towards the development of green and sustainable synthetic routes for indazolones. frontiersin.orgrsc.org Key areas of innovation include:
Alternative Solvents and Reaction Conditions: A notable advancement is the use of aqueous solvents at room temperature for the synthesis of 1,2-dihydro-3H-indazol-3-ones, facilitated by the in-situ photochemical generation of reactive intermediates from o-nitrobenzyl alcohols. nih.gov This method circumvents the need for harsh conditions and hazardous organic solvents. nih.gov
Catalyst-Free and Metal-Free Approaches: Researchers are developing synthetic protocols that avoid the use of heavy metal catalysts, which are often toxic and difficult to remove from the final product. organic-chemistry.org One such method involves a B₂(OH)₄-mediated reductive N-N bond formation to produce 2-substituted indazolones under mild, metal-free conditions. organic-chemistry.org
One-Pot and Multicomponent Reactions: The design of one-pot, multistep reactions for the modular synthesis of N,N'-diarylindazol-3-ones represents a move towards greater efficiency and atom economy, reducing waste and purification steps. organic-chemistry.org
Biocatalysis: The use of enzymes in synthesis is a cornerstone of green chemistry. acs.org While still an emerging area for indazolones, the development of biocatalytic methods for producing related compounds suggests a promising future for the enzymatic synthesis of indazolones with high selectivity and under mild conditions. acs.org
Energy-Efficient Synthesis: The application of microwave irradiation and other non-conventional energy sources is being explored to reduce reaction times and energy consumption in the synthesis of indazolone derivatives.
Development of Advanced Spectroscopic and Imaging Techniques for Real-time Monitoring
A deeper understanding and optimization of chemical processes rely on the ability to monitor reactions in real time. mdpi.com For indazolone synthesis, the development of advanced analytical techniques is a key research trajectory.
| Spectroscopic Technique | Application in Indazolone Synthesis | Advantages |
| Vibrational Spectroscopy (FTIR, Raman) | In-line monitoring of reactant, intermediate, and product concentrations. | Provides molecular-level information, non-invasive. mdpi.com |
| Fluorescence Spectroscopy | Real-time monitoring of bioprocesses and reactions involving fluorescent derivatives. | High sensitivity, suitable for in-line monitoring. mdpi.com |
| UV/Vis Spectroscopy | In-situ monitoring of critical parameters in bioreactors. | Simple, cost-effective for basic monitoring. mdpi.com |
These Process Analytical Technology (PAT) tools are crucial for moving from batch processing to more efficient and controlled continuous manufacturing. mdpi.com Real-time monitoring allows for immediate adjustments to reaction parameters, ensuring higher yields, purity, and consistency of the final product. Furthermore, advanced imaging techniques are being employed to study the crystallization and solid-state properties of indazolones, which are critical for their formulation and stability.
Integration of Artificial Intelligence and Machine Learning for De Novo Design and Retrosynthetic Analysis
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and drug discovery. ijsetpub.comresearchgate.net In the context of indazolones, these technologies offer powerful tools for:
De Novo Design: AI algorithms can be trained on existing chemical data to generate novel indazolone structures with desired properties, such as enhanced biological activity or improved synthetic accessibility. chemrxiv.org This accelerates the discovery of new lead compounds. chemrxiv.org
Retrosynthetic Analysis: Computer-aided synthesis planning (CASP) tools can propose efficient synthetic routes for complex indazolone targets. nih.gov These programs use vast reaction databases and learned chemical rules to identify optimal disconnection strategies. nih.govsynthiaonline.com
Reaction Prediction and Optimization: Machine learning models can predict the outcome of reactions, including yields and potential side products, under various conditions. ijsetpub.comnih.gov This allows chemists to optimize reaction parameters in silico before performing experiments, saving time and resources.
The integration of AI into the design-make-test-analyze cycle is expected to significantly shorten the timeline for developing new indazolone-based molecules. chemrxiv.orgnih.gov
Exploration of Novel Catalytic and Materials Science Applications
While indazolones are well-known for their medicinal properties, their unique structural and electronic features are now being explored for applications in catalysis and materials science. mdpi.comwordpress.com
Catalysis: The indazolone scaffold can serve as a ligand for transition metals, creating novel catalysts for a range of organic transformations. nih.gov The development of nanostructured catalysts and nano-catalysts is a particularly active area, promising high activity, selectivity, and reusability. mdpi.commdpi.com These advanced catalysts can be applied to achieve "atom economy" and reduce pollution in chemical synthesis. mdpi.com
Materials Science: The planar structure and hydrogen-bonding capabilities of indazolones make them attractive building blocks for supramolecular assemblies and functional organic materials. rsc.org Research is underway to incorporate indazolone units into polymers and other materials to create systems with tailored electronic, optical, or sensing properties. wordpress.comrsc.org The development of nanomaterials for these applications is a key focus, with the potential to create next-generation materials for various industrial uses. rsc.org
The exploration of these new frontiers could lead to the discovery of indazolone-based materials with applications in electronics, sensors, and other advanced technologies.
Deeper Understanding of Tautomeric Control and Stereoselectivity in Indazolone Synthesis
The biological activity and physical properties of indazolones can be profoundly influenced by their tautomeric form and stereochemistry. Consequently, controlling these features during synthesis is a critical area of research.
Tautomeric Control: The indazolone core can exist in different tautomeric forms. The specific tautomer present can be influenced by substituents, solvent, and pH. The tert-butyl group in 1-tert-butyl-1,2-dihydro-3H-indazol-3-one, for example, significantly influences its tautomeric equilibrium. Researchers are investigating these factors to develop strategies for selectively preparing a desired tautomer, thereby fine-tuning the compound's properties.
Stereoselectivity: For chiral indazolones, the different enantiomers or diastereomers can exhibit vastly different biological effects. Therefore, the development of stereoselective synthetic methods is of paramount importance. This includes the use of chiral catalysts, auxiliaries, and reagents to control the three-dimensional arrangement of atoms in the final product. A deeper understanding of the reaction mechanisms will enable the rational design of more effective and highly selective transformations.
Future work in this area will likely focus on the development of novel catalytic systems and synthetic methodologies that provide precise control over both tautomerism and stereochemistry, unlocking the full potential of chiral indazolone derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
